molecular formula C19H18BrF3N4O2S2 B2958369 4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide CAS No. 338794-52-8

4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

Cat. No.: B2958369
CAS No.: 338794-52-8
M. Wt: 535.4
InChI Key: HEOJCKHPLNCVGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The bromine atom, trifluoromethyl group, and sulfanyl group are all likely to be electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing groups, as well as the nucleophilic nitrogen atoms in the triazole ring. It could potentially undergo a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoromethyl group could increase its molecular weight and possibly its boiling and melting points .

Scientific Research Applications

Photodynamic Therapy Applications

  • The synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates significant potential for photodynamic therapy, especially for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

  • Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains. These studies suggest the potential of sulfonamide compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Inhibitors of Enzymatic Activities

  • Novel sulfanilamide-derived 1,2,3-triazoles have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial potency, highlighting the potential of sulfonamide derivatives in creating effective antimicrobial agents (Wang et al., 2010).

Metal Complexation for Biological Applications

  • Studies on sulfonamide-derived ligands and their Mn2+ complexes have shown pH-dependent relaxivity, suggesting their use in MRI contrast agents. The sulfonamide groups in these complexes exhibit pH-responsive behavior, which is beneficial for medical imaging applications (Uzal-Varela et al., 2020).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Mechanism of Action

Properties

IUPAC Name

4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrF3N4O2S2/c1-2-27-17(11-24-31(28,29)16-9-7-15(20)8-10-16)25-26-18(27)30-12-13-3-5-14(6-4-13)19(21,22)23/h3-10,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJCKHPLNCVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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